AG 556

Description

Overview of Tyrphostins as a Class of Protein Tyrosine Kinase Inhibitors

Tyrphostins represent a group of small synthetic molecules designed to inhibit the catalytic activity of protein tyrosine kinases (PTKs). ebi.ac.ukwikipedia.orgresearchgate.net PTKs are crucial enzymes involved in signal transduction cascades within cells, playing vital roles in processes such as cell growth, differentiation, and metabolism. wikipedia.orgresearchgate.nethuji.ac.il Dysregulation of PTK activity is frequently observed in various diseases, including many types of cancer. wikipedia.orghuji.ac.il

The concept of tyrphostins originated from the systematic search for small-molecular-weight inhibitors of tyrosine phosphorylation. ebi.ac.ukwikipedia.org These compounds were developed with the aim of selectively inhibiting PTKs without significantly affecting protein kinases that phosphorylate serine or threonine residues. ebi.ac.uk Early research demonstrated the feasibility of designing tyrphostins that could discriminate between even closely related PTKs, such as the epidermal growth factor receptor (EGFR) and HER2. ebi.ac.ukwikipedia.org This selectivity is a key feature that makes tyrphostins valuable tools in research and potential therapeutic agents. huji.ac.il

Tyrphostins can act as ATP-competitive or allosteric inhibitors of PTKs. researchgate.net Their ability to interfere with the action of tyrosine kinases makes them a significant class of protein kinase inhibitors. ebi.ac.uk

Historical Context and Evolution of AG 556 Investigations

The investigation into this compound is rooted in the broader historical development of tyrphostins. The initial concept and synthesis of tyrphostins as inhibitors of EGFR catalytic activity were first described in a 1988 publication. ebi.ac.ukwikipedia.org This marked the beginning of a systematic approach to discovering small molecules that could inhibit tyrosine phosphorylation. ebi.ac.uk

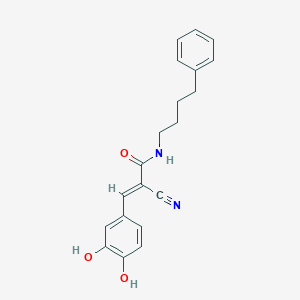

This compound, specifically known as Tyrphostin this compound, is identified as an EGFR-kinase inhibitor. tocris.com Its chemical name is (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide. tocris.com Early studies, such as one published in 1991, investigated heterocyclic and α-substituted benzylidenemalononitrile (B1330407) tyrphostins, including this compound, for their potency as inhibitors of EGFR and ErbB2/neu tyrosine kinases. tocris.com

Over time, research on this compound has evolved to explore its effects in various biological contexts beyond just kinase inhibition in isolated systems. Studies have investigated its impact on conditions such as experimental spinal cord ischemia reperfusion injury and intimal thickening in models of arterial injury. nih.gov These investigations highlight the expansion of research into the potential roles of this compound in complex biological processes and disease models.

Current Research Landscape and Primary Academic Focus Areas

Current academic research involving this compound continues to build upon its known properties as a tyrosine kinase inhibitor, particularly its activity against EGFR. tocris.comselleckchem.comchemsrc.com Research areas involving this compound include:

EGFR Inhibition Studies: this compound is utilized as a tool to study the effects of inhibiting EGFR kinase activity in various cell lines and experimental models. tocris.comselleckchem.com Its reported IC50 value for EGFR inhibition is approximately 1.1 μM, with selectivity over ErbB2 (IC50 > 500 μM). tocris.com Some sources indicate an IC50 of 5 µM for EGFR inhibition, noting its suppression of EGF-induced growth in HER14 cells. selleckchem.com

Investigation of Inflammatory Responses: Studies have explored the effects of this compound on inflammation. For instance, it has been found to block LPS-induced TNF-α production. chemsrc.com Research has also investigated its impact on conditions involving inflammation, such as spinal cord ischemia reperfusion injury and acute necrotising pancreatitis in animal models. nih.govnih.gov While one study suggested potential benefits in spinal cord ischemia reperfusion injury by inhibiting protein kinases and reducing markers like Malondialdehyde (MDA) nih.gov, another study on acute necrotising pancreatitis did not find a significant improvement in the course of the condition with this compound treatment. nih.gov

Vascular Injury Research: this compound has been investigated for its effects on intimal thickening in models of arterial injury. Studies have shown that this compound treatment can significantly reduce neointimal growth and the neointimal/medial ratio in injured arteries. This effect may be linked to an immunomodulating effect, potentially involving an increase in interferon-gamma (IFN-γ) secretion.

These research areas demonstrate the continued academic interest in this compound as a probe for understanding the roles of tyrosine kinases in cellular signaling, inflammation, and vascular remodeling.

Interactive Data Tables:

Here are some interactive data tables based on the information presented:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₃ | tocris.comchemsrc.comnih.govbioscience.co.uk |

| Molecular Weight | 336.39 tocris.combioscience.co.uk, 336.4 g/mol nih.gov, 336.38400 chemsrc.com | tocris.comchemsrc.comnih.govbioscience.co.uk |

| CAS Number | 133550-41-1 tocris.comchemsrc.comnih.govbioscience.co.uk, 149092-35-3 nih.gov | tocris.comchemsrc.comnih.govbioscience.co.uk |

| PubChem CID | 5328775 | tocris.comnih.govuni-freiburg.de |

| Purity (HPLC) | ≥99% tocris.com, 99.93% selleckchem.com, 99.92% bioscience.co.uk | tocris.comselleckchem.combioscience.co.uk |

| Solubility (DMSO) | Soluble to 30 mM , 67 mg/mL selleckchem.com | selleckchem.com |

| Storage | Desiccate at +4°C tocris.com, -20°C chemsrc.com | tocris.comchemsrc.com |

| EGFR IC₅₀ | 1.1 μM tocris.com, 5 µM selleckchem.com | tocris.comselleckchem.com |

| Selectivity over ErbB2 | IC₅₀ > 500 μM tocris.com | tocris.com |

| Research Area | Key Findings | Source |

| EGFR Inhibition | Potent inhibitor of EGFR kinase activity. tocris.comselleckchem.com Suppresses EGF-induced growth in HER14 cells. selleckchem.com | tocris.comselleckchem.com |

| Inflammation (TNF-α) | Blocks LPS-induced TNF-α production. chemsrc.com | chemsrc.com |

| Spinal Cord Ischemia Reperfusion | Found effective in reducing Malondialdehyde (MDA) values and improving cellular structure and neurologic scores in a rat model. nih.gov | nih.gov |

| Acute Necrotising Pancreatitis | Did not significantly improve the course or reduce acinar cell injury in a rat model. nih.gov | nih.gov |

| Arterial Injury (Intimal Thickening) | Significantly reduced neointimal growth and neointimal/medial ratio in a mouse model. May involve increased IFN-γ secretion. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Methodologies and Chemoinformatic Characterization for Ag 556 Analogues

General Synthesis Strategies for the Tyrphostin Scaffold

The core chemical scaffold of tyrphostins, including AG 556, is typically constructed through a key chemical transformation known as the Knoevenagel condensation. mdpi.comresearchgate.netacs.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an activated methylene (B1212753) group, such as a malonate derivative or an arylacetonitrile. mdpi.comresearchgate.netgla.ac.uk The reaction facilitates the formation of a carbon-carbon double bond, creating the characteristic α,β-unsaturated nitrile or ester structure central to the tyrphostin scaffold. mdpi.comresearchgate.net

A general procedure for tyrphostin synthesis often involves dissolving the aromatic aldehyde in a minimal amount of solvent, followed by the addition of the malonate derivative. gla.ac.uk The mixture is typically stirred at room temperature, and the product may precipitate out. gla.ac.uk Variations in the malonate derivative and reaction conditions allow for the synthesis of diverse tyrphostin compounds. gla.ac.uk

Derivatization Approaches for this compound Analogues

The synthesis of this compound analogues involves the derivatization of the core tyrphostin scaffold to explore the effect of structural modifications on compound properties and research outcomes. These derivatization approaches often focus on altering the aromatic rings, the linker region, or introducing new functional groups. purdue.eduacs.orgnih.govmdpi.com

Modifications to the aromatic rings can involve the introduction of different substituents, which can influence the electronic and steric properties of the molecule. For instance, studies on tyrphostin-like compounds have explored the impact of bulky groups or cyclization on specific positions of the scaffold. nih.gov

Furthermore, the creation of dimeric tyrphostins, where two tyrphostin units are linked by various spacers, has been investigated as a derivatization strategy. acs.org This approach aims to create compounds that can potentially interact with multiple sites or induce specific molecular arrangements.

Specific synthetic procedures for analogues may involve reactions such as the coupling of amines with activated carboxylic acid derivatives or the modification of existing functional groups on the synthesized tyrphostin scaffold. mdpi.comgoogle.com.pg The choice of synthetic route depends on the desired structural modification and the availability of starting materials.

Chemoinformatic Analysis of Structural Features and Their Impact on Research

Chemoinformatic analysis plays a crucial role in understanding the relationship between the structural features of this compound analogues and their impact on research findings, particularly in the context of structure-activity relationships (SAR) studies. nih.govdntb.gov.uaescholarship.orgnih.gov These studies aim to correlate variations in chemical structure with observed properties or research outcomes at a molecular level.

Computational methods are frequently employed in chemoinformatic analysis of tyrphostins. Theoretical calculations, such as those performed at the B3LYP/LACV3P** level, can provide insights into the electronic structure and reactivity of the compounds. nih.gov Analysis of molecular orbitals and Fukui reactivity values, for example, can help explain how specific atoms or regions within the molecule are likely to participate in interactions. nih.gov

Matched molecular pairs analysis is another chemoinformatic technique used to systematically evaluate the impact of small structural changes on compound properties. nih.gov By comparing pairs of molecules that differ only slightly, researchers can identify structural motifs associated with desirable or undesirable characteristics in their investigations.

Chemoinformatic analysis can also involve the calculation and analysis of various molecular descriptors, such as lipophilicity (e.g., XLogP3 values), molecular weight, and topological surface area. nih.gov These descriptors provide quantitative representations of structural features that can be correlated with research findings, such as how readily a compound might interact with certain molecular environments or its potential for specific types of binding.

Molecular Mechanism of Action of Ag 556

Tyrosine Kinase Inhibition Profile

AG 556 demonstrates inhibitory activity against specific tyrosine kinases, playing a key role in its biological effects.

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

This compound functions as an inhibitor of the epidermal growth factor receptor (EGFR) kinase selleckchem.comapexbt.comcaymanchem.com. EGFR is a cell-surface receptor that plays a significant role in cell proliferation and survival apexbt.commednexus.orgnih.gov. Research indicates that this compound inhibits EGFR with reported IC50 values of 1.1 µM and 5 µM selleckchem.comapexbt.comcaymanchem.com. This inhibition suppresses EGF-induced growth in certain cell lines selleckchem.comcaymanchem.com.

Comparative Selectivity Against Related Kinases (e.g., ErbB2)

Studies have investigated the selectivity of this compound for EGFR compared to other related kinases, such as ErbB2 (also known as HER2) caymanchem.comselleckchem.comijper.org. This compound has shown selectivity for EGFR over ErbB2, with an IC50 value greater than 500 µM for ErbB2 caymanchem.comambeed.cn. This indicates that this compound is considerably more potent in inhibiting EGFR activity compared to ErbB2 activity.

Here is a table summarizing the comparative selectivity data:

| Kinase | IC50 (µM) | Reference |

| EGFR | 1.1 | apexbt.comambeed.cn |

| EGFR | 5 | selleckchem.comcaymanchem.com |

| ErbB2 | > 500 | caymanchem.comambeed.cn |

Downstream Signal Transduction Pathway Perturbations

The inhibition of tyrosine kinases by this compound leads to perturbations in downstream signaling pathways.

Effects on Mitogen-Activated Protein Kinase (MAPK) Cascades

While the primary focus of this compound is on tyrosine kinases like EGFR, related tyrphostins and tyrosine kinase inhibitors can influence MAPK pathways mednexus.orgwikipedia.orgciteab.comlabsolu.caguidetopharmacology.orgguidetopharmacology.org. Some studies on the effects of tyrphostins in general, or related compounds, have explored their impact on MAPK cascades, which are often downstream of receptor tyrosine kinases like EGFR mednexus.org. However, specific detailed findings on the direct effects of this compound on various MAPK cascades (such as ERK, JNK, or p38 MAPK) were not prominently detailed in the provided search results.

Modulation of Cytokine Production and Secretion

This compound has been observed to modulate cytokine production. In a canine model of Escherichia coli peritonitis, this compound significantly reduced the levels of serum Tumor Necrosis Factor (TNF)-alpha apexbt.comjci.org. This suggests that this compound can inhibit cell-signaling pathways that lead to the production of this pro-inflammatory cytokine apexbt.comjci.orgmdpi.com. Furthermore, in a mouse model of arterial injury, this compound treatment increased basal interferon-gamma (IFN-gamma) production by splenocytes, while levels of TNF-alpha, IL-4, and IL-10 were not significantly different compared to controls nih.govnih.govasm.org. This indicates a potential immune-modulating effect involving an increase in the smooth muscle cell inhibitory cytokine IFN-gamma nih.gov.

Here is a table summarizing the observed effects on cytokine levels:

| Cytokine | Effect of this compound | Model | Reference |

| TNF-alpha | Significantly reduced serum levels | Canine E. coli peritonitis | apexbt.comjci.org |

| IFN-gamma | Increased basal production by splenocytes | Mouse arterial injury | nih.gov |

| IL-4 | No significant difference in levels | Mouse arterial injury | nih.gov |

| IL-10 | No significant difference in levels | Mouse arterial injury | nih.gov |

Impact on Inflammatory Mediator Synthesis (e.g., Eicosanoids, Nitric Oxide)

Research indicates that this compound possesses immunomodulating effects through its influence on inflammatory mediator synthesis. researchgate.net Studies have shown that tyrphostins, including this compound, can inhibit the production of key inflammatory molecules. Specifically, tyrphostins from the AG 126/AG-556 family have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor alpha (TNFα), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in primary rat astrocytes. researchgate.net In a canine model of septic shock, treatment with this compound significantly lowered serum TNF levels. jci.orgnih.gov Furthermore, in a mouse model of arterial injury, this compound treatment increased basal interferon-gamma (IFN-γ) production by splenocytes compared to control groups. researchgate.netnih.gov

Table 1: Effects of this compound on Inflammatory Mediators

| Mediator | Effect of this compound | Model/Cell Type | Reference |

| TNFα | Inhibition of LPS-induced production, lowered serum levels | Rat astrocytes, Canine septic shock | researchgate.netjci.orgnih.gov |

| Nitric Oxide | Inhibition of LPS-induced production | Rat astrocytes | researchgate.net |

| Prostaglandin E2 | Inhibition of LPS-induced production | Rat astrocytes | researchgate.net |

| IFN-γ | Increased basal production | Mouse splenocytes | researchgate.netnih.gov |

Cellular and Subcellular Interventions

This compound exerts its biological effects through interventions at the cellular and subcellular levels, primarily by modulating signaling pathways controlled by tyrosine kinases.

Cellular and Subcellular Interventions

Suppression of Growth Factor-Driven Cellular Proliferation

A significant cellular effect of this compound is the suppression of growth factor-driven cellular proliferation, largely mediated by its inhibition of EGFR. This compound acts as a selective inhibitor of EGFR kinase activity, with reported IC50 values ranging from 1.1 µM to 5 µM. tocris.comcaymanchem.combiomol.comapexbt.comselleckchem.com It demonstrates selectivity for EGFR over ErbB2 (HER2). tocris.comcaymanchem.combiomol.com this compound has been shown to inhibit epidermal growth factor (EGF)-induced growth in HER14 cells with an IC50 of 3 µM. caymanchem.combiomol.comselleckchem.combertin-bioreagent.com Studies have also indicated that this compound (referred to as tyrphostin B56) can reduce the number of human pancreatic cancer cells, supporting the role of EGFR in maintaining their growth driven by transforming growth factor alpha (TGF-alpha). nih.gov At the cell cycle level, this compound has been reported to arrest cells at the G1/S phase by 85% and inhibit the activation of Cyclin-dependent kinase 2 (Cdk2) through phosphorylation of tyrosine 15 on Cdk2. apexbt.com

Table 2: this compound Inhibition of EGFR and Cell Growth

| Target/Cell Line | Effect | IC50 Value (µM) | Reference |

| EGFR kinase | Inhibition | 1.1 or 5 | tocris.comcaymanchem.combiomol.comapexbt.comselleckchem.com |

| ErbB2 kinase | Inhibition | >500 | tocris.comcaymanchem.combiomol.com |

| HER14 cells | Inhibition of EGF-induced growth | 3 | caymanchem.combiomol.comselleckchem.combertin-bioreagent.com |

| Pancreatic cancer cells | Reduced cell number (at 10 µM) | Not specified | nih.gov |

| Cell Cycle | 85% arrest at G1/S phase | Not specified | apexbt.com |

Regulation of Macrophage-Mediated Inflammatory Responses

Macrophages are key players in inflammatory responses, capable of producing large quantities of inflammatory cytokines. annualreviews.org this compound's immunomodulatory effects extend to influencing macrophage-mediated inflammation. In a mouse model of spinal cord injury, this compound treatment reduced myeloperoxidase (MPO) activity, which is a marker of neutrophil infiltration and associated with inflammatory responses. caymanchem.combiomol.comnih.gov As mentioned previously, this compound can inhibit the production of inflammatory mediators like TNFα, NO, and PGE2, which are often released by activated macrophages and other immune cells. researchgate.netjci.orgnih.gov

Interaction with Specific Ion Channels and Intracellular Calcium Dynamics

Research has demonstrated that this compound can interact with specific ion channels and influence intracellular calcium dynamics, often in a manner linked to its tyrosine kinase inhibitory activity. This compound has been shown to inhibit hydrogen peroxide-induced increases in intracellular calcium in HEK293 cells expressing human transient receptor potential melastatin 2 (TRPM2) with an IC50 of 0.94 µM. caymanchem.combiomol.combioscience.co.uk It also inhibits similar calcium increases in HEK293 cells expressing human TRP ankyrin 1 (TRPA1) at a concentration of 3 µM. caymanchem.combiomol.com Furthermore, this compound at a concentration of 10 µM has been found to reversibly reduce the currents of inwardly-rectifying potassium channels KIR2.3 and Kir2.1 expressed in HEK 293 cells. apexbt.comnih.gov This effect is associated with the inhibition of tyrosine phosphorylation of these channels. apexbt.comnih.gov The increase in KIR2.3 current induced by EGF was inhibited by this compound, suggesting a link between EGFR activity and the function of this ion channel. apexbt.com The modulation of Kir2.1 channels by this compound appears to be related to the phosphorylation status of specific tyrosine residues (e.g., Y242 for Kir2.1 and Y109 for hSKCa1). nih.govnih.gov

Table 3: this compound Effects on Ion Channels and Calcium Dynamics

| Target/Cell Type | Effect | Concentration/IC50 (µM) | Reference |

| TRPM2 (expressed in HEK293 cells) | Inhibition of H2O2-induced intracellular Ca2+ increase | IC50 = 0.94 | caymanchem.combiomol.combioscience.co.uk |

| TRPA1 (expressed in HEK293 cells) | Inhibition of H2O2-induced intracellular Ca2+ increase | 3 | caymanchem.combiomol.com |

| KIR2.3 (expressed in HEK293 cells) | Reversible current reduction, inhibits EGF-induced current increase | 10 | apexbt.com |

| Kir2.1 (expressed in HEK293 cells) | Reversible current reduction, inhibits tyrosine phosphorylation | 10 | apexbt.comnih.gov |

Structure Activity Relationship Sar Studies of Ag 556 and Its Derivatives

Identification of Core Structural Motifs Critical for Biological Activity

The core structure of AG 556 consists of several key motifs: a 3,4-dihydroxyphenyl ring, a cyano group, an α,β-unsaturated amide linker, and a phenylbutyl chain. ontosight.ai These structural elements are understood to contribute to its biological activity, primarily through interactions with the target enzyme, EGFR kinase. biomol.com

While detailed studies specifically on this compound derivatives exploring systematic modifications of each motif and their precise impact on EGFR inhibition were not extensively detailed in the available information, the presence of these conserved features within the tyrphostin class suggests their fundamental importance for kinase inhibitory activity.

Elucidation of Pharmacophores and Key Binding Determinants

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, based on its activity as an EGFR inhibitor, the pharmacophore would likely involve features capable of interacting with the ATP binding site of the kinase domain.

Based on the structure of this compound, a putative pharmacophore would include hydrogen bond donor and acceptor features associated with the hydroxyl groups on the phenyl ring and the amide linker, as well as hydrophobic interaction points contributed by the phenyl ring and the phenylbutyl chain. The cyano group might also play a role through polar interactions. ontosight.ai

Studies on other kinase inhibitors and tyrphostins indicate that specific residues within the kinase active site, such as those in the hinge region and the catalytic loop, are key binding determinants. researchgate.netnih.govnih.gov For EGFR inhibitors like this compound, interactions with these regions are crucial for effective binding and inhibition. The precise orientation and interaction of the 3,4-dihydroxyphenyl ring and the amide linker within the active site would be critical determinants of binding affinity. The length and nature of the linker connecting the core scaffold to the terminal phenyl group (the phenylbutyl chain in this compound) can influence how the molecule fits into the binding pocket and interacts with surrounding residues, thereby affecting potency and selectivity.

Rational Design Principles for Optimizing Potency and Selectivity

Rational design principles for optimizing the potency and selectivity of kinase inhibitors like this compound are typically guided by SAR data and structural information of the target protein. researchgate.netmdpi.com Although specific rational design efforts focused solely on optimizing this compound were not detailed, general strategies applicable to this class of compounds include:

Modifications of the Diaryl Moiety: Alterations to the substitution pattern or replacement of the 3,4-dihydroxyphenyl ring can impact interactions with the active site and potentially improve potency or alter selectivity profiles against different kinases.

Variations in the Linker Region: Modifying the length, flexibility, or chemical nature of the linker between the diaryl moiety and the terminal group can influence the compound's ability to achieve an optimal binding pose and interact with specific sub-pockets within the active site.

Substitutions on the Terminal Group: Changes to the phenylbutyl chain, such as adding substituents or replacing the phenyl ring with other lipophilic or polar groups, can tune hydrophobic and potentially other interactions, affecting both potency and selectivity.

Isosteric Replacements: Replacing functional groups with isosteres (groups with similar electronic and steric properties) can sometimes improve metabolic stability or pharmacokinetic properties while retaining biological activity.

Achieving selectivity over closely related kinases, such as ErbB2 (HER2), is a significant challenge in designing EGFR inhibitors. biomol.com Rational design efforts would focus on identifying structural features that exploit subtle differences in the binding sites of the target and off-target kinases.

Application of Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry in this compound Research

Quantitative Structure-Activity Relationship (QSAR) studies and computational chemistry techniques are powerful tools used in medicinal chemistry to understand and predict the biological activity of compounds based on their molecular structures. frontiersin.orgajrconline.orgwu.ac.thresearchgate.net While specific published QSAR studies focused exclusively on this compound and a large series of its derivatives were not found in the provided search results, these methods are generally applicable to compounds like this compound and would be valuable in its research and optimization.

QSAR models aim to establish a mathematical relationship between structural descriptors of a series of compounds and their biological activity. researchgate.net This can help identify which structural features are most important for activity and predict the activity of new, unsynthesized compounds. frontiersin.orgijpsonline.com

Computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can provide insights into the preferred binding pose of this compound within the EGFR active site, the nature of the interactions between the compound and key amino acid residues, and the conformational flexibility of both the ligand and the target protein. nd.edugoogle.comuibk.ac.atumn.edu This information can complement experimental SAR data and guide rational design efforts by visualizing interactions and estimating binding energies. scielo.br For example, molecular docking could predict how modifications to the this compound structure might affect its binding affinity to EGFR compared to other kinases. frontiersin.org

The application of QSAR and computational chemistry in the study of this compound would involve:

Generating molecular descriptors for this compound and any synthesized derivatives.

Developing QSAR models correlating these descriptors with biological activity data (e.g., IC50 values).

Using molecular docking to study the binding interactions of this compound and its analogs with the EGFR kinase domain structure.

Performing molecular dynamics simulations to assess the stability of the binding complex and the dynamic behavior of the ligand and protein.

Utilizing quantum mechanics calculations to determine electronic properties of the molecule that may be relevant for binding or reactivity.

These computational approaches can help prioritize which derivatives to synthesize and test experimentally, accelerating the lead optimization process. scielo.br

Activity Data for this compound

Based on the available information, the following activity data for this compound has been reported:

| Target | IC50 (µM) | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 1.1 | |

| Epidermal Growth Factor Receptor (EGFR) | 5 | caymanchem.combiomol.comselleckchem.com |

| ErbB2 (HER2) | > 500 | caymanchem.combiomol.com |

| EGF-induced growth of HER14 cells | 3 | caymanchem.combiomol.comselleckchem.com |

| TRPM2 (hydrogen peroxide-induced Ca2+ increase) | 0.94 | caymanchem.combiomol.com |

| TRPA1 (at 3 µM) | Inhibition | caymanchem.combiomol.com |

Note: Different sources report slightly varying IC50 values for EGFR. caymanchem.combiomol.comselleckchem.com

Preclinical Investigations and Therapeutic Efficacy of Ag 556

In Vitro Cellular and Biochemical Assays

In vitro studies have been instrumental in characterizing the direct effects of AG 556 on cellular processes and biochemical pathways. These assays provide insights into its inhibitory activity against target enzymes and its influence on cell behavior and mediator production.

Cell Proliferation and Growth Inhibition Assays

This compound has been shown to inhibit cell proliferation. Specifically, it inhibits the epidermal growth factor (EGF)-induced growth of HER14 cells with an IC50 of 3 µM caymanchem.combiomol.comselleckchem.com. Research also indicates that this compound can induce cell cycle arrest at the G1/S phase apexbt.com.

Enzyme Activity and Phosphorylation Assays

A key aspect of this compound's preclinical characterization involves the assessment of its inhibitory effects on enzyme activity, particularly protein tyrosine kinases. This compound functions as an EGFR kinase inhibitor with reported IC50 values of 1.1 μM and 5 µM caymanchem.comrndsystems.combiomol.comselleckchem.com. It demonstrates selectivity over ErbB2 (IC50 > 500 μM) rndsystems.combiomol.com. Studies have also shown that this compound can reduce the phosphorylation of proteins, including the stress-sensitive MAPKs p44/42 and p38 nih.gov.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Selectivity | Source |

| EGFR Kinase | 1.1 | Selective | rndsystems.com |

| EGFR Kinase | 5 | Selective | caymanchem.combiomol.comselleckchem.com |

| ErbB2 | >500 | - | rndsystems.combiomol.com |

Cytokine and Inflammatory Mediator Quantification in Cell Cultures

Investigations have explored the impact of this compound on the production of cytokines and other inflammatory mediators in cell culture systems. This compound has been shown to block LPS-induced TNF-α production . In studies involving splenocytes from mice, basal interferon-gamma production was significantly increased (approximately 20-fold) by this compound treatment, while levels of TNF-alpha, IL-4, and IL-10 in the culture supernatant did not show significant differences nih.govresearchgate.net. In a rat model of trauma-hemorrhage, treatment with this compound significantly reduced circulating levels of IL-6 nih.gov.

In Vivo Animal Models of Disease

Animal models are crucial for evaluating the therapeutic efficacy of this compound in complex biological systems and disease contexts. Studies in various animal models have investigated its effects on systemic inflammatory responses and organ function.

Models of Systemic Inflammatory Response and Septic Shock

This compound has been evaluated in animal models of systemic inflammatory response and septic shock, conditions characterized by widespread inflammation and organ dysfunction nih.govnih.govapexbt.comnih.govglpbio.comgrantome.comsemanticscholar.orgphysiology.orgepa.govjci.org. These studies aim to determine if this compound can mitigate the severe consequences of these life-threatening syndromes.

Canine Models of Gram-Negative Bacterial Peritonitis

A significant body of research has utilized a canine model of gram-negative bacterial peritonitis induced by Escherichia coli to investigate the effects of this compound on septic shock nih.govapexbt.comnih.govglpbio.comgrantome.comphysiology.orgjci.org. In this model, this compound treatment improved survival times compared to controls (P = 0.05) nih.govnih.govjci.org. During the initial 48 hours post-infection, this compound also led to improvements in key hemodynamic and oxygenation parameters, including mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient (all P <= 0.05) nih.govnih.govjci.org. These improvements in organ injury were found to be significantly predictive of survival nih.govnih.govjci.org. While this compound did not affect the clearance of endotoxin (B1171834) or bacteria from the bloodstream, it significantly lowered serum TNF levels (P = 0.03) nih.govnih.govjci.org. These findings suggest that this compound may prevent cytokine-induced multiorgan failure and mortality in septic shock by inhibiting cell-signaling pathways without compromising host defenses related to bacterial and endotoxin clearance nih.govnih.govjci.org.

In a guinea pig model of endotoxic shock, this compound was found to attenuate the shortening of cardiac action potential duration, which was associated with a decrease in plasma nitrate (B79036) and cardiac cGMP production epa.gov.

In a rat model of trauma-hemorrhage, this compound treatment attenuated hepatic necrotic areas and significantly reduced elevated serum IL-6 levels nih.gov.

Table 2: Effects of this compound in Canine E. coli Peritonitis Model

| Parameter | This compound vs. Control (P-value) | Finding | Source |

| Survival Time | 0.05 | Improved survival times | nih.govnih.govjci.org |

| Mean Arterial Pressure (first 48h) | <= 0.05 | Improved | nih.govnih.govjci.org |

| Left Ventricular Ejection Fraction (48h) | <= 0.05 | Improved | nih.govnih.govjci.org |

| Cardiac Output (first 48h) | <= 0.05 | Improved | nih.govnih.govjci.org |

| Oxygen Delivery (first 48h) | <= 0.05 | Improved | nih.govnih.govjci.org |

| Alveolar-Arterial Oxygen Gradient (48h) | <= 0.05 | Improved | nih.govnih.govjci.org |

| Clearance of Endotoxin | NS | No effect | nih.govnih.govjci.org |

| Clearance of Bacteria | NS | No effect | nih.govnih.govjci.org |

| Serum TNF Levels | 0.03 | Significantly lowered | nih.govnih.govjci.org |

Rodent Models of Endotoxin-Induced and Gram-Positive Shock

Preclinical investigations have demonstrated the effectiveness of tyrphostin AG-556 in models of sepsis, including in mice and dogs. nih.govresearchgate.netjci.org In a canine model of Escherichia coli peritonitis, a form of Gram-negative shock, treatment with this compound improved survival times and reduced multiorgan failure compared to control groups. researchgate.netjci.orgnih.govatsjournals.org Studies have shown that tyrphostins, such as AG-556, can inhibit the production of key inflammatory mediators induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, including tumor necrosis factor alpha (TNFalpha), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in primary rat astrocyte cultures. nih.govresearchgate.net In the canine E. coli peritonitis model, this compound treatment significantly lowered serum TNF levels. researchgate.net However, it did not demonstrate an effect on the clearance of endotoxin or bacteria from the blood in this model. researchgate.net While the literature mentions rodent models of Gram-positive shock and the role of inflammatory mediators, specific detailed efficacy data for this compound in a dedicated Gram-positive shock model were not prominently featured in the search results.

Cardiovascular Disease Models

This compound has been evaluated for its therapeutic potential in several models of cardiovascular disease, focusing on conditions characterized by tissue injury and inflammation.

Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion injury (MIRI), AG-556 demonstrated beneficial effects. Treatment with AG-556 reduced myocardial infarct size and attenuated consequent hemodynamic deterioration. nih.gov The compound also had a parallel effect on reducing fibrous tissue formation in the heart. nih.gov Furthermore, AG-556 treatment led to a reduction in TNF-alpha production by splenocytes in this model. nih.gov

Arterial Injury and Neointimal Hyperplasia

Studies investigating the effect of AG-556 on intimal thickening in a mouse model of arterial injury have shown promising results. Injury was induced by external cuff placement on the femoral artery of wild-type C57BL/6 mice. researchgate.net AG-556 treatment significantly attenuated intimal thickening and reduced the neointimal/medial ratio when compared to control groups. researchgate.net

The histological analysis revealed a substantial difference in neointimal formation between treated and control mice:

| Treatment Group | Neointimal Thickening (µm²) | n | p-value |

| AG-556 | 43,000 ± 17,000 | 11 | < 0.05 |

| DMSO (Control) | 286,000 ± 127,000 | 10 |

Analysis of cytokine production by splenocytes from AG-556-treated mice showed an approximate 20-fold increase in basal interferon-gamma production compared to control animals. researchgate.net Levels of TNF-alpha, IL-4, and IL-10 in the culture supernatant did not differ significantly between the groups. researchgate.net These findings suggest that the reduction in intimal thickening by AG-556 may be mediated through an immune modulating effect involving an increase in the smooth muscle cell inhibitory cytokine, IFN-gamma. researchgate.net

Autoimmune Myocarditis Models

AG-556 has been evaluated in models of experimental autoimmune myocarditis (EAM), a T-cell-mediated disorder in rats that serves as a model for human autoimmune myocarditis. nih.govkarger.com In male Lewis rats immunized against myosin to induce EAM, AG-556 administration significantly reduced the severity of myocarditis. nih.govkarger.comresearchgate.net This beneficial effect was observed when AG-556 was administered daily from the day of EAM induction and also when treatment was initiated after the appearance of myocardial inflammation. nih.gov Evaluation of cytokine production by in vitro sensitized splenocytes from AG-556-treated rats demonstrated significantly diminished levels of TNF-alpha and IFN-gamma compared to control cells from EAM animals. nih.gov

Neuroinflammatory and Autoimmune Disease Models

The potential of this compound in treating neuroinflammatory and autoimmune conditions has also been explored in preclinical settings.

Spinal Cord Ischemia-Reperfusion Injury

Spinal cord ischemia-reperfusion (SCIR) injury is a significant complication in procedures such as thoracoabdominal aortic surgery, often leading to neurological deficits like paraplegia. nih.govjchestsurg.orgnih.gov The pathophysiology involves a complex cascade of events including oxidative stress, inflammation, and cell death. nih.govnih.gov

Studies have investigated the effects of Tyrphostin this compound on experimental SCIR injury in animal models, such as Wistar rats. nih.govresearchgate.net In these models, SCIR injury is typically induced by clamping the abdominal aorta for a specific duration, followed by reperfusion. nih.govjchestsurg.orgresearchgate.net

Research findings indicate that Tyrphostin this compound treatment can be effective in mitigating experimental SCIR injury. nih.govresearchgate.net Biochemical analysis has shown statistically significant lower levels of Malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in treatment groups compared to control or vehicle groups. nih.gov Histological examinations have revealed better cellular structure in the spinal cord tissue of animals treated with this compound. nih.gov Furthermore, neurological scores, used to assess motor function, have shown improvement after treatment with this compound. nih.gov

These beneficial effects are attributed, at least in part, to the inhibition of protein kinases by Tyrphostin this compound. nih.govresearchgate.net The inhibition of tyrosine kinase activity is considered a potential therapeutic approach in the context of SCIR injury. nih.govresearchgate.net

Trauma and Hemorrhagic Shock Models

Trauma and hemorrhagic shock are critical conditions that involve significant blood loss, leading to tissue hypoperfusion, organ dysfunction, and a heightened inflammatory response. nih.govnih.gov These conditions can increase susceptibility to subsequent complications like sepsis. nih.govnih.gov

Preclinical studies have evaluated the effects of this compound in models of trauma-hemorrhage and subsequent sepsis in rats. nih.govnih.gov In these models, trauma-hemorrhage is induced, followed by resuscitation. nih.govnih.gov this compound or a vehicle is administered during the resuscitation phase. nih.govnih.gov

Research has demonstrated that this compound treatment can restore depressed cardiovascular and hepatocellular functions observed after trauma-hemorrhage and resuscitation. nih.govnih.gov Parameters such as heart performance, cardiac index, and hepatocellular function (assessed by indocyanine green clearance) were improved in this compound-treated rats. nih.govnih.gov This improvement was associated with a reduction in the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p44/42 and p38, in the liver. nih.govnih.gov

Furthermore, treatment with this compound significantly increased the survival rate of rats subjected to trauma-hemorrhage followed by the induction of sepsis (via cecal ligation and puncture). nih.govnih.gov These findings suggest that inhibiting tyrosine kinase signaling after trauma-hemorrhage may be a novel therapeutic strategy to improve organ function and reduce mortality from subsequent sepsis. nih.govnih.gov

This compound has also been investigated in canine models of Escherichia coli peritonitis, a model simulating gram-negative septic shock. jci.orgatsjournals.orgnih.gov In these studies, this compound improved survival times and reduced multiorgan failure. jci.orgnih.gov Improvements were observed in mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient during the initial period after infection. jci.orgnih.gov These improvements in organ injury were found to be significantly predictive of survival. jci.orgnih.gov

Immunomodulatory Effects and Mechanisms in Preclinical Contexts

This compound has demonstrated immunomodulatory effects in various preclinical settings, primarily linked to its inhibition of tyrosine kinases, which play crucial roles in signal transduction pathways involved in immune and inflammatory responses. researchgate.netjci.orgnih.govnih.govresearch-solution.com

In models of arterial injury in mice, this compound treatment attenuated intimal thickening. researchgate.net This effect was potentially mediated through an immunomodulating effect involving a significant increase in the smooth muscle cell inhibitory cytokine Interferon-gamma (IFN-γ). researchgate.net Basal IFN-γ production by splenocytes from this compound-treated mice was substantially increased compared to control animals. researchgate.net

The inhibition of tyrosine kinase signaling by this compound has been shown to impact MAPK phosphorylation (p44/42 and p38) in the liver following trauma-hemorrhage, contributing to improved organ function. nih.govnih.gov This suggests that this compound's immunomodulatory effects in the context of trauma and shock involve modulating intracellular signaling pathways critical for the inflammatory response. nih.govnih.gov

This compound has also been studied in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where it showed efficacy, further supporting its immunomodulating properties. researchgate.netresearch-solution.com AG-556 was previously shown to reduce TNF-α production and its end-organ cytotoxicity, proving beneficial in animal models of septic shock and EAE. research-solution.com

The mechanism of action of this compound as a tyrosine kinase inhibitor aligns with the understanding that tyrosine phosphorylation is a pivotal control point in inflammatory responses initiated by bacterial products and cytokines like TNF-α. jci.orgnih.gov By inhibiting these signaling pathways, this compound can modulate the intensity and impact of the inflammatory cascade. jci.orgnih.gov

Here are some interactive data tables based on the research findings:

Translational Prospects and Future Academic Research Directions for Ag 556

Exploration of AG 556 in Novel Therapeutic Applications

Research into this compound has revealed its potential utility across various disease states, extending beyond its initial identification as an EGFR inhibitor. Future studies are poised to further explore and define these therapeutic avenues.

Advanced Strategies for Inflammatory and Autoimmune Disorders

This compound has demonstrated promising effects in preclinical models of inflammatory and autoimmune diseases. Studies have shown its ability to inhibit the production of key pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), in cultured astrocytes. uni-goettingen.deguidetopharmacology.org This inhibitory effect on inflammatory pathways suggests a potential role in managing conditions characterized by excessive or dysregulated immune responses.

In animal models, this compound has shown efficacy in reducing the severity and duration of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. guidetopharmacology.orgctdbase.org It has also been observed to attenuate the progression of experimental autoimmune myocarditis and improve outcomes in models of septic shock and arterial injury by preventing cytokine-induced multiorgan failure and reducing neointimal thickening. uni-goettingen.deresearchgate.net These findings underscore the potential of this compound as an immunomodulating agent. Future research could focus on elucidating the precise mechanisms by which this compound modulates immune cell function and reduces inflammation in various tissue types, potentially identifying specific downstream signaling pathways affected in different inflammatory contexts.

Role in Targeted Cancer Therapy and Antiproliferative Strategies

As a known inhibitor of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, this compound holds potential in targeted cancer therapy. ctdbase.org EGFR signaling plays a critical role in cell proliferation, survival, and metastasis, making it a significant target for anti-cancer interventions. This compound has been shown to inhibit the growth of HER14 cells, which are responsive to EGF-induced growth. ctdbase.org

While its potency against EGFR (IC50 values ranging from 1.1 μM to 5 μM) is established, its selectivity over related kinases like ErbB2/HER2 (IC50 > 500 μM) has also been noted. ctdbase.org This selectivity profile could be advantageous in targeting specific cancer subtypes. Future academic research should aim to investigate the antiproliferative effects of this compound in a broader range of cancer cell lines and in vivo models, particularly those driven by EGFR activation. Exploring its impact on various hallmarks of cancer, such as angiogenesis, invasion, and metastasis, would further define its potential in oncology.

Neuroprotective and Neurorestorative Applications

The observed efficacy of this compound in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, suggests potential neuroprotective or neurorestorative effects. guidetopharmacology.orgctdbase.org EAE is characterized by inflammation and demyelination in the central nervous system. This compound treatment in this model reduced the incidence, severity, and duration of the disease, along with reducing edema, demyelination, and neutrophil infiltration in spinal cord tissue. ctdbase.org Additionally, it improved motor function in a mouse model of extradural compression-induced spinal cord injury. ctdbase.org

Furthermore, this compound has been shown to inhibit transient receptor potential (TRP) channels, specifically TRPM2 and TRPA1, which are implicated in oxidative stress, pain, and neuroinflammation. ctdbase.org Inhibition of these channels by this compound (IC50 = 0.94 µM for TRPM2) could contribute to its neuroprotective effects. ctdbase.org Future research should delve deeper into the mechanisms underlying this compound's effects in the nervous system, including its influence on neuronal survival, glial cell activation, and myelin integrity. Studies could also explore its potential in other neurodegenerative conditions where inflammation and oxidative stress play a significant role.

Identification of Undiscovered Molecular Targets and Signaling Networks

While this compound is primarily recognized as an EGFR inhibitor, evidence suggests it may exert its effects through additional molecular targets and influence complex signaling networks. The observation that this compound does not block the activation of JNK/SAPK and p38/HOG kinases in certain contexts, yet still shows therapeutic efficacy, implies it may act downstream of these kinases or on parallel pathways. uni-goettingen.deguidetopharmacology.org

Furthermore, its inhibitory activity against TRPM2 and TRPA1 channels highlights its interaction with targets beyond receptor tyrosine kinases. ctdbase.org Identifying other proteins or pathways that interact with or are modulated by this compound is a crucial area for future research. Techniques such as proteomic profiling, kinome screening, and advanced computational modeling could be employed to comprehensively map the molecular targets and the downstream signaling cascades influenced by this compound. Understanding this broader molecular profile will provide a more complete picture of its pharmacological actions and potential therapeutic applications.

Development of Next-Generation this compound Analogues with Enhanced Profiles

The tyrphostin family, to which this compound belongs, includes various compounds with tyrosine kinase inhibitory activity. The existence of "this compound family" and "AG 126/AG-556 tyrphostin family" suggests a chemical scaffold amenable to modification. uni-goettingen.deguidetopharmacology.orgresearchgate.net The concept of developing improved versions, as seen with adaphostin (B1666600) (an improved version of AG957, another tyrphostin), supports the potential for generating next-generation this compound analogues. uni-goettingen.de

Future academic research should focus on the rational design and synthesis of this compound analogues with enhanced pharmacological properties. This could involve modifying the chemical structure to improve potency, selectivity for specific targets (e.g., particular EGFR mutations or TRP channel subtypes), pharmacokinetic profiles, or tissue distribution. Structure-activity relationship (SAR) studies, guided by insights into this compound's molecular interactions, would be instrumental in this process. The goal is to create analogues with optimized therapeutic indices and reduced potential for off-target effects, thereby increasing their translational potential.

Potential for Combination Therapies and Synergistic Effects

Given its distinct mechanism of action as a tyrosine kinase and TRP channel inhibitor, this compound may offer synergistic benefits when used in combination with other therapeutic agents. In the context of cancer, combining this compound with conventional chemotherapies, immunotherapies, or other targeted agents that modulate different pathways could lead to enhanced anti-tumor effects and overcome resistance mechanisms. Similarly, in inflammatory and autoimmune disorders, combining this compound with existing immunosuppressants or anti-inflammatory drugs might allow for lower doses of each agent, potentially reducing toxicity while maintaining or improving efficacy.

Methodological Advancements in Preclinical Evaluation and Translational Research

Preclinical evaluation of this compound, also known as Tyrphostin B56, a selective inhibitor of epidermal growth factor receptor (EGFR) kinase activity, has employed a variety of in vitro and in vivo methodologies to assess its potential therapeutic applications researchgate.net. These studies have provided crucial insights into its mechanisms of action and efficacy in different disease models, informing potential translational research directions.

Methodological approaches in the preclinical assessment of this compound have included the use of established animal models for complex conditions such as arterial injury, sepsis, and trauma-hemorrhage researchgate.netjci.orgnih.govnih.gov. In a mouse model of arterial injury, external cuff placement on the femoral artery was utilized to induce neointimal thickening. This compound, administered intraperitoneally, was evaluated for its effect on intimal formation and cytokine profiles researchgate.net. Histological analysis was a key method for quantifying neointimal thickening, while splenocyte cultures were used to assess thymidine (B127349) incorporation and cytokine production, such as interferon-gamma (IFN-gamma), tumor necrosis factor (TNF)-alpha, interleukin (IL)-4, and IL-10 researchgate.net.

Studies investigating this compound in models of sepsis and trauma-hemorrhage have employed canine and rat models jci.orgnih.govnih.gov. In a canine model of Escherichia coli peritonitis, this compound was evaluated for its impact on survival, multiorgan failure, and inflammatory mediators jci.org. Assessment included monitoring hemodynamic and metabolic parameters, as well as measuring serum TNF levels jci.org. Rat models of trauma-hemorrhage and subsequent sepsis have been used to examine the effects of this compound on cardiovascular and hepatocellular functions, as well as survival rates nih.govnih.gov. Methodologies in these studies involved the determination of in vivo parameters such as heart performance, cardiac index, and indocyanine green clearance as a measure of hepatocellular function nih.govnih.gov. Western blot analysis was employed to assess the phosphorylation state of key signaling proteins, such as the mitogen-activated protein kinases (MAPKs) p44/42 and p38, providing insights into the cellular pathways affected by this compound nih.govnih.gov.

In vitro studies have complemented in vivo findings by allowing for the investigation of this compound's effects at the cellular level. For instance, in vitro experiments using canine white blood cells have demonstrated that this compound can significantly prevent lipopolysaccharide (LPS)-induced increases in TNF levels jci.org. These in vitro assays provide a controlled environment to explore the direct cellular targets and immediate downstream effects of this compound.

Detailed research findings from these preclinical evaluations highlight the potential of this compound in mitigating pathological processes. In the mouse arterial injury model, this compound treatment significantly attenuated intimal thickening compared to control groups. researchgate.net. Furthermore, basal IFN-gamma production by splenocytes from this compound-treated mice was markedly increased researchgate.net.

In models of sepsis and trauma-hemorrhage, this compound treatment has shown promising results. In the canine peritonitis model, this compound improved survival and reduced multiorgan dysfunction jci.org. Treatment with this compound significantly lowered serum TNF levels in this model jci.org. In rat models of trauma-hemorrhage, this compound treatment restored depressed cardiovascular and hepatocellular functions and significantly increased the survival rate after subsequent sepsis induction nih.govnih.gov. This was associated with a significant reduction in the phosphorylation of MAPKs p44/42 and p38 nih.govnih.gov.

These preclinical studies, utilizing a combination of in vivo models and in vitro assays, have provided compelling evidence for the potential therapeutic utility of this compound in conditions characterized by inflammation and altered cellular signaling. The methodologies employed, ranging from surgical models and physiological monitoring to cellular and molecular analyses, represent standard approaches in preclinical evaluation aimed at translating basic research findings into potential clinical applications.

Data from select preclinical studies illustrating the effects of this compound are presented in the table below:

| Study Model | Intervention | Key Finding | Relevant Measurement/Methodology |

| Mouse Arterial Injury | This compound (intraperitoneal) | Significant attenuation of intimal thickening | Histological analysis |

| Mouse Arterial Injury | This compound | Increased basal interferon-gamma production by splenocytes | Cytokine measurement in splenocyte culture |

| Canine E. coli Peritonitis | This compound | Improved survival and reduced multiorgan dysfunction | Survival rate, physiological monitoring |

| Canine E. coli Peritonitis | This compound | Lowered serum TNF levels | Serum TNF measurement |

| Rat Trauma-Hemorrhage | This compound (intraperitoneal during resuscitation) | Restored depressed cardiovascular and hepatocellular functions | Cardiac index, indocyanine green clearance |

| Rat Trauma-Hemorrhage | This compound | Increased survival rate after subsequent sepsis | Survival rate |

| Rat Trauma-Hemorrhage | This compound | Reduced phosphorylation of MAPKs p44/42 and p38 | Western blot analysis |

| Canine WBCs (in vitro) | This compound + LPS | Prevention of LPS-induced increases in TNF levels | TNF measurement in cell culture supernatant |

These findings underscore the importance of diverse preclinical methodologies in elucidating the multifaceted effects of compounds like this compound and guiding their potential translation to clinical use.

Q & A

Q. What are the primary molecular targets and signaling pathways inhibited by AG 556 in inflammatory and autoimmune models?

this compound is a lipophilic tyrphostin that selectively inhibits protein tyrosine kinase (PTK) activity, targeting downstream pathways critical for cytokine production. It suppresses tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2) in primary rat astrocytes by blocking PTK-dependent signaling cascades triggered by lipopolysaccharide (LPS) . In vivo, this compound disrupts pathways involved in septic shock and experimental autoimmune encephalomyelitis (EAE), improving survival and reducing multiorgan failure without impairing bacterial clearance .

Q. What experimental models are commonly used to study this compound's efficacy?

- In vitro : Primary rat astrocyte cultures exposed to LPS to measure TNF-α, NO, and PGE2 suppression .

- In vivo :

-

Murine EAE : this compound (10 mg/kg, intraperitoneal) administered prophylactically or therapeutically to assess clinical symptom suppression .

-

Canine septic shock : this compound (5 mg/kg, intravenous) given immediately after E. coli inoculation to evaluate survival and organ function metrics (e.g., cardiac output, arterial pressure) .

-

Murine LPS toxicity : Late administration (2 hours post-LPS) to test efficacy in pre-established inflammation .

Model Key Outcomes Reference EAE in mice 70% reduction in clinical severity Canine sepsis 48-h survival rate increased by 40% vs. controls

Advanced Research Questions

Q. How can researchers address variability in this compound's efficacy across different disease models?

this compound demonstrates context-dependent effects due to differences in:

- Timing of administration : Efficacy in sepsis models is higher when administered early (e.g., immediately post-infection) versus delayed dosing .

- Species-specific pharmacokinetics : Lipophilicity enhances blood-brain barrier penetration in murine EAE but may require dose adjustments in larger mammals (e.g., canines) .

- Pathway redundancy : In models with overlapping kinase pathways (e.g., JNK/p38), this compound’s downstream PTK inhibition may require combinatorial approaches to maximize suppression .

Q. What methodological strategies are critical for reconciling contradictory data on this compound's mechanism?

Contradictions may arise from:

- Differential cell-type responses : Astrocytes vs. macrophages exhibit varying TNF-α suppression thresholds .

- Endpoint selection : Survival metrics (e.g., 28-day survival in canines) vs. cytokine levels (e.g., serum TNF-α) may reflect distinct biological outcomes .

- Solution : Use multi-omics integration (e.g., phosphoproteomics) to map this compound’s kinase inhibition profile and validate findings across models .

Q. How should researchers design experiments to optimize this compound dosing in novel therapeutic contexts?

- Pharmacokinetic profiling : Measure this compound’s half-life and tissue distribution in target organs (e.g., CNS for EAE) using LC-MS/MS .

- Dose-response studies : Test escalating doses (1–20 mg/kg) in pilot cohorts to identify thresholds for cytokine suppression vs. toxicity .

- Combination therapy : Pair this compound with JNK/p38 inhibitors to address pathway redundancy in refractory inflammation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound's therapeutic effects?

- Survival analysis : Kaplan-Meier curves with log-rank tests for comparing treatment groups in sepsis models .

- Multivariate regression : Adjust for covariates (e.g., baseline creatinine, bacterial load) in canine studies .

- Heatmap visualization : Use tools like RefEx to cross-validate gene expression changes in this compound-treated tissues .

Q. How can researchers validate this compound's target specificity in complex biological systems?

- Kinase activity assays : Compare this compound’s IC50 against recombinant EGFR/HER2 to rule off-target effects (Note: this compound is distinct from (E)-AG 556, an EGFR/HER2 inhibitor) .

- CRISPR-Cas9 knockout : Silence putative PTK targets (e.g., Src family kinases) in astrocytes to confirm pathway dependency .

Data Interpretation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.